Cytidine 5'-triphosphate (ammonium salt)-d2

CAS No.:

Cat. No.: VC16640007

Molecular Formula: C9H28N7O14P3

Molecular Weight: 553.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H28N7O14P3 |

|---|---|

| Molecular Weight | 553.29 g/mol |

| IUPAC Name | azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D;;;; |

| Standard InChI Key | ZWDCHPAWLBEYMG-NYFBPBFPSA-N |

| Isomeric SMILES | [2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[2H].N.N.N.N |

| Canonical SMILES | C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |

Introduction

Chemical Identity and Structural Characteristics

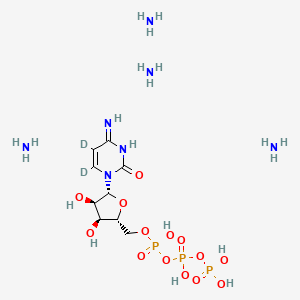

Cytidine 5'-triphosphate (ammonium salt)-d2 (molecular formula: C₉H₂₈N₇O₁₄P₃) retains the core structure of CTP, comprising a cytosine base, ribose sugar, and three phosphate groups. The deuterium substitution at the 5' and 6' positions of the ribose ring introduces isotopic stability, which is pivotal for spectroscopic analyses.

Molecular Data

| Property | Value |

|---|---|

| Molecular Weight | 553.29 g/mol |

| IUPAC Name | azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Canonical SMILES | C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |

| PubChem Compound ID | 168006908 |

The ammonium salt form enhances solubility in aqueous solutions, making it suitable for enzymatic assays .

Isotopic Labeling and Stability

Deuterium incorporation reduces vibrational energy states, minimizing signal overlap in NMR spectra. This allows for clearer visualization of molecular dynamics in RNA polymerase interactions and nucleotide metabolism. Compared to non-deuterated CTP (molecular weight: 527.12 g/mol) , the deuterated form exhibits a 26.17 g/mol increase, attributable to the isotopic substitution and ammonium counterions .

Synthesis and Production Methods

The synthesis of Cytidine 5'-triphosphate (ammonium salt)-d2 involves two primary approaches: enzymatic and chemical synthesis.

Enzymatic Synthesis

Enzymatic methods utilize CTP synthetase (CTPS) to catalyze the amination of UTP to CTP, with deuterated ribose precursors introduced during RNA biosynthesis. This method is favored for its high specificity and yield, particularly in in vitro systems simulating cellular metabolism . Recent studies have demonstrated that CTPS upregulation in non-small-cell lung cancer (NSCLC) models enhances CTP production, underscoring the enzyme's role in nucleotide biosynthesis .

Chemical Synthesis

Chemical synthesis involves phosphoramidite chemistry to assemble the ribose-phosphate backbone, with deuterium introduced at the 5' and 6' positions via deuterated reagents. This method offers precise control over isotopic labeling but requires stringent purification to remove non-deuterated byproducts.

Research Applications

NMR Spectroscopy and Metabolic Tracing

The deuterium label in Cytidine 5'-triphosphate (ammonium salt)-d2 enables real-time tracking of RNA synthesis in cellular systems. For example, in NSCLC studies, TGF-β-induced epithelial-to-mesenchymal transition (EMT) was linked to CTPS1 upregulation, which elevates CTP levels to fuel RNA production during metastasis . NMR studies using this compound have revealed metabolic rewiring in EMT, including altered UDP-glucuronate and nicotinamide levels .

Enzyme Kinetics and Drug Development

This compound is instrumental in characterizing enzymes like RNA polymerase and CTPS. Inhibitor studies using 6-diazo-5-oxo-l-norleucine (DON) have shown that CTPS blockade reduces TGF-β-induced chemoresistance by 40–60% in NSCLC cell lines . Such findings highlight its utility in screening anti-metastatic therapeutics.

Comparative Analysis with Non-Deuterated CTP

Future Directions

Ongoing research aims to expand its applications in single-cell metabolomics and CRISPR-based gene editing. Coupling this compound with mass spectrometry could elucidate nucleotide cycling in rare cell populations, offering insights into cancer heterogeneity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume